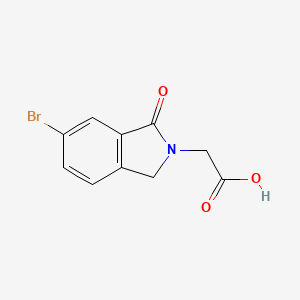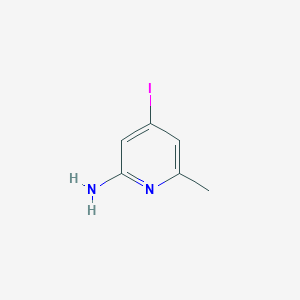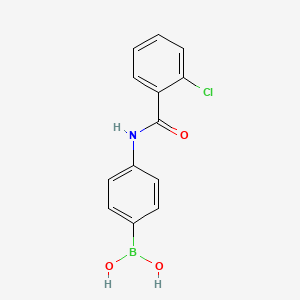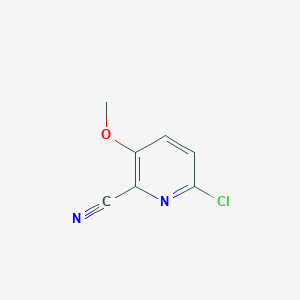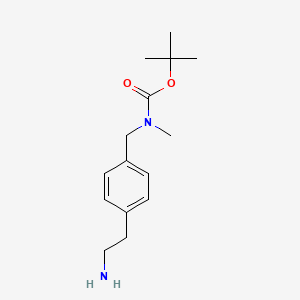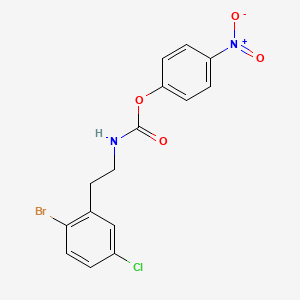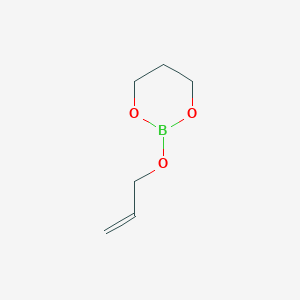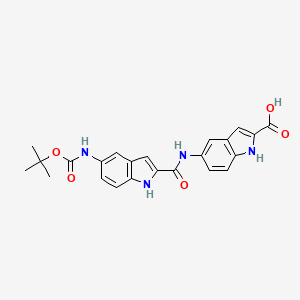
4-Cyclobutyl-2-fluoro-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclobutyl-2-fluoronitrobenzene is an organic compound with the molecular formula C10H10FNO2. It is a derivative of nitrobenzene, where the benzene ring is substituted with a cyclobutyl group and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-2-fluoronitrobenzene typically involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene. One common method is the reaction of 4-fluoronitrobenzene with cyclobutyl lithium or cyclobutyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-Cyclobutyl-2-fluoronitrobenzene can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microreactors has also been explored to enhance the efficiency of the nucleophilic aromatic substitution process .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclobutyl-2-fluoronitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): This reaction involves the substitution of the fluorine atom with various nucleophiles, such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines, alkoxides, and thiolates. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
From Nucleophilic Aromatic Substitution: Substituted derivatives such as 4-cyclobutyl-2-aminonitrobenzene.
From Reduction: 4-Cyclobutyl-2-fluoroaniline.
From Oxidation: Various oxidized products depending on the reaction conditions.
Aplicaciones Científicas De Investigación
4-Cyclobutyl-2-fluoronitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-Cyclobutyl-2-fluoronitrobenzene primarily involves its reactivity towards nucleophiles and reducing agents. The nitro group is a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The cyclobutyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoronitrobenzene: Lacks the cyclobutyl group, making it less sterically hindered and more reactive in nucleophilic aromatic substitution reactions.
4-Cyclobutyl-2-nitrobenzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
4-Cyclobutyl-2-chloronitrobenzene: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity patterns in substitution reactions.
Uniqueness
4-Cyclobutyl-2-fluoronitrobenzene is unique due to the combination of the cyclobutyl group and the fluorine atom on the nitrobenzene ring. This combination imparts distinct steric and electronic properties, making it a valuable compound in various chemical transformations and applications .
Propiedades
Fórmula molecular |
C10H10FNO2 |
|---|---|
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
4-cyclobutyl-2-fluoro-1-nitrobenzene |
InChI |
InChI=1S/C10H10FNO2/c11-9-6-8(7-2-1-3-7)4-5-10(9)12(13)14/h4-7H,1-3H2 |
Clave InChI |
OEMNMFYAGUPPRG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


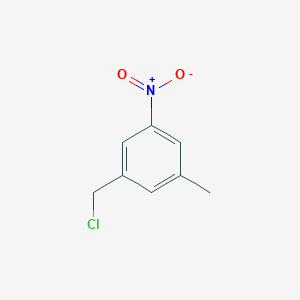

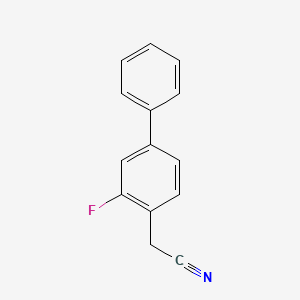
![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)
